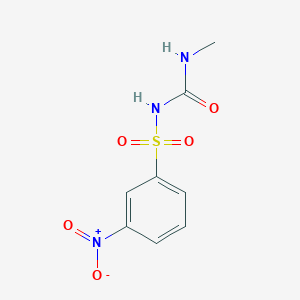

1-Methyl-3-(3-nitrophenyl)sulfonylurea

描述

属性

CAS 编号 |

34261-82-0 |

|---|---|

分子式 |

C8H9N3O5S |

分子量 |

259.24 g/mol |

IUPAC 名称 |

1-methyl-3-(3-nitrophenyl)sulfonylurea |

InChI |

InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-3-6(5-7)11(13)14/h2-5H,1H3,(H2,9,10,12) |

InChI 键 |

ODAKRJHFCTVSDK-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

General Synthetic Strategy for Sulfonylureas

The synthesis of sulfonylurea compounds, including 1-Methyl-3-(3-nitrophenyl)sulfonylurea, generally follows a convergent synthetic route involving:

- Preparation of sulfonyl isocyanates or sulfonamides as key intermediates.

- Reaction of these intermediates with appropriate amines or sulfonamides.

- Purification steps including solvent removal, recrystallization, or chromatographic techniques.

This approach is supported by recent patent literature and peer-reviewed studies.

Specific Method Using p-Toluenesulfonyl Isocyanate and Amino Compounds

A Chinese patent (CN113683584A) describes a highly efficient method for synthesizing sulfonylurea compounds, which can be adapted for this compound:

- Step 1: Dissolve p-toluenesulfonyl isocyanate and the amino compound separately in an organic solvent, typically dichloromethane.

- Step 2: Under nitrogen or inert gas protection, add the amino compound solution dropwise into the p-toluenesulfonyl isocyanate solution at room temperature.

- Step 3: Stir the reaction mixture overnight at room temperature.

- Step 4: Remove the solvent by rotary evaporation.

- Step 5: Purify the crude product by adding methanol, stirring at 50-70 °C for 5-20 minutes, filtering, leaching with methanol, and vacuum drying.

This method avoids heating reflux, reduces energy consumption, and yields high purity products (up to 99.6%) with good yields (around 69%).

| Parameter | Condition |

|---|---|

| Amino compound | 1-aminopiperidine or similar |

| Solvent | Dichloromethane |

| Molar ratio (isocyanate:amine) | 1:1.02 to 1.08 |

| Concentration (isocyanate) | 0.9 - 1.0 mmol/mL |

| Concentration (amine) | 2.0 - 2.5 mmol/mL |

| Reaction temperature | Room temperature |

| Reaction time | Overnight |

| Purification | Methanol stirring at 50-70 °C, filtration, vacuum drying |

Convergent Synthesis Using Isocyanates and Sulfonamides

A detailed synthetic approach reported in the literature (ACS Omega, 2022) for related sulfonylureas involves:

- Preparation of key amine intermediates via Friedel–Crafts acylation and nitration steps.

- Formation of sulfonamide intermediates through chlorosulfonylation and ammonolysis.

- Final coupling of isocyanates with sulfonamides in the presence of bases like sodium hydride and triethylamine in tetrahydrofuran (THF) at low temperature (0 °C to room temperature).

This method emphasizes careful control of reaction conditions to avoid symmetrical urea formation and achieve high selectivity for the sulfonylurea product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Friedel–Crafts acylation | 3-chloropropionyl chloride, AlCl3, DCM | Ketone intermediate |

| Friedel–Crafts alkylation | Concentrated H2SO4 | Tricyclic intermediate |

| Nitration | Fuming HNO3, CH2Cl2/acetic anhydride mixture | Nitro ketone |

| Reduction | Pearlman’s catalyst, methanesulfonic acid | Amino intermediate |

| Chlorosulfonylation | Chlorosulfonyl chloride | Sulfonyl chloride intermediate |

| Ammonolysis | Ammonia | Sulfonamide |

| Coupling | Isocyanate + sulfonamide, NaH, TEA, THF | Sulfonylurea final product |

This convergent synthesis yields sulfonylureas with high purity and good yields, suitable for further pharmaceutical evaluation.

Research Outcomes and Data

Purity and Yield

- The method involving p-toluenesulfonyl isocyanate and amino compounds produces sulfonylurea compounds with purity exceeding 99% and yields around 69%.

- The convergent synthesis approach achieves similarly high purity, confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis.

Stability and Binding Affinity

- Stability studies of sulfonylurea derivatives show that the presence of substituents like nitro groups on the phenyl ring influences chemical stability and biological activity.

- Surface plasmon resonance (SPR) spectroscopy demonstrates high-affinity binding of sulfonylureas to target proteins such as NLRP3 inflammasome, indicating potential pharmacological relevance.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| p-Toluenesulfonyl isocyanate + Amino compound | p-Toluenesulfonyl isocyanate, 1-aminopiperidine | Room temp, overnight, DCM solvent | ~69 | >99 | Simple, energy-efficient, no reflux |

| Convergent synthesis | Isocyanates, sulfonamides, NaH, TEA | 0 °C to RT, THF solvent | High | >99 | Multi-step, precise control needed |

| Friedel–Crafts + Nitration + Reduction | Various aromatic precursors, HNO3, Pearlman’s catalyst | Varied, includes low temp nitration | Moderate | High | Complex intermediates for functionalization |

化学反应分析

Types of Reactions

1-Methyl-3-(3-nitrophenyl)sulfonylurea undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-Methyl-3-(3-aminophenyl)sulfonylurea.

科学研究应用

1-Methyl-3-(3-nitrophenyl)sulfonylurea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in various industrial processes.

作用机制

The mechanism of action of 1-Methyl-3-(3-nitrophenyl)sulfonylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

相似化合物的比较

Structural and Molecular Comparisons

The structural variations among sulfonylurea derivatives primarily involve substitutions on the phenyl ring and the urea backbone. Below is a comparative analysis of key compounds:

<sup>†</sup> Molecular formula inferred from analogous compounds in .

Stability and Degradation Pathways

- Hydrolysis and Biodegradation : Sulfonylureas with electron-withdrawing substituents (e.g., nitro, chlorine) exhibit slower hydrolysis at neutral pH but faster degradation under alkaline conditions . The 3-nitrophenyl group in the target compound likely enhances stability in acidic environments compared to aliphatic analogs.

- Metabolic Pathways : Metabolites such as 1-methyl-3-(tetrahydro-3-furylmethyl)urea () highlight the role of substituents in directing metabolic fate. The nitro group may lead to unique nitro-reduction metabolites, though this remains speculative without direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。